molecular formula C13H12N4O3S B2660543 N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 396723-17-4

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2660543
CAS No.: 396723-17-4
M. Wt: 304.32
InChI Key: JYBRIBKZICNPQW-UHFFFAOYSA-N
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Description

N-[2-(4-Nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a para-nitrophenyl group and an acetamide moiety. The para-nitro group likely enhances electron-withdrawing effects, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-8(18)14-13-11-6-21-7-12(11)15-16(13)9-2-4-10(5-3-9)17(19)20/h2-5H,6-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBRIBKZICNPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves the reaction of 3-(4-nitrophenyl)-5-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The reaction is carried out under controlled conditions, and the product is characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LCMS) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thieno[3,4-c]pyrazole derivatives.

Scientific Research Applications

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4

Biological Activity

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C20H18N4O3S
  • Molecular Weight : Approximately 394.45 g/mol
  • CAS Number : 476459-02-6

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes:

  • Monoamine Oxidase (MAO) :
    • Inhibition : The compound has been shown to inhibit MAO-B with an IC50 value of approximately 0.51 μM. This suggests a strong potential for treating neurodegenerative diseases where MAO activity is implicated.
  • Acetylcholinesterase (AChE) :
    • The compound also demonstrates inhibitory effects on AChE, which is crucial for neurotransmission regulation.
  • Butyrylcholinesterase (BChE) :
    • It has been noted for its competitive inhibition of BChE, further supporting its role in cognitive enhancement and neuroprotection.

Antioxidant Activity

This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of inflammation and cancer therapy.

Study 1: In Vitro Toxicity Evaluation

A study conducted on Vero cells (Normal African green monkey kidney epithelial cells) assessed the toxicity of the compound at varying concentrations (1–500 μg/mL). The results indicated that cell viability remained above 80% at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further development .

Concentration (μg/mL)Cell Viability (%)
195
1092
10080
50050

Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the interaction mechanisms between this compound and its target enzymes. The thieno[3,4-c]pyrazole core interacts favorably with hydrophobic pockets in proteins, enhancing binding affinity .

Therapeutic Applications

Given its biological activity profile, this compound holds promise for therapeutic applications in:

  • Neurodegenerative Diseases : Its MAO-B inhibition suggests potential use in treating conditions like Parkinson's disease.
  • Cognitive Disorders : Inhibition of AChE may benefit Alzheimer's disease management.
  • Cancer Therapy : Antioxidant properties could aid in reducing oxidative damage associated with cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Structures and Substituents

The thieno[3,4-c]pyrazole core distinguishes the target compound from analogs with other heterocycles. Key comparisons include:

Compound Name Core Structure Key Substituents Nitro Group Position Biological Activity
Target Compound Thieno[3,4-c]pyrazole 4-Nitrophenyl, acetamide Para Hypothesized anticancer
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Thiadiazole 4-Nitrophenylamino, thioether, Cl Para (on aniline) Antiglioma (Akt inhibition)
N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Oxazepine Coumarin-4-yloxy, phenyl None Antioxidant
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Substituted benzene Methylsulfonyl, Cl, nitro Ortho Intermediate for heterocycles

Key Observations:

  • Nitro Group Positioning : The para-nitro group in the target compound contrasts with the ortho-nitro substitution in , which affects steric and electronic interactions. Para-substitution often enhances resonance stabilization and target selectivity.
Anticancer Agents (Thiadiazole Derivatives)

Compounds 3 and 8 from (thiadiazole-acetamide hybrids) demonstrated potent antiglioma activity via Akt inhibition (92.36% and 86.52%, respectively). Molecular docking revealed π-π interactions and hydrogen bonding with Akt’s active site. The target compound’s thienopyrazole core, with a larger conjugated system, may enhance interactions with hydrophobic kinase domains, though experimental validation is needed .

Antioxidant Agents (Coumarin-Oxazepine Derivatives)

Coumarin-acetamide hybrids in outperformed ascorbic acid in antioxidant assays. The acetamide group likely stabilizes radical intermediates, while the coumarin moiety contributes to electron delocalization.

Hypothetical Data Table for Target Compound

Based on structural analogs and mechanistic insights:

Property Hypothesized Value/Outcome Supporting Evidence
Solubility Low in water (due to aromatic nitro group) Analogous to
Biological Target Kinases (e.g., Akt) or antioxidant enzymes Similar to
Synthetic Route Acetylation of thienopyrazole precursor Parallel to

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